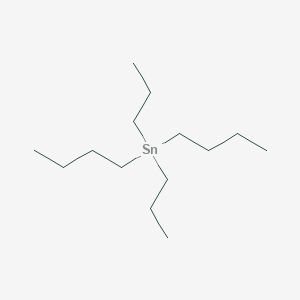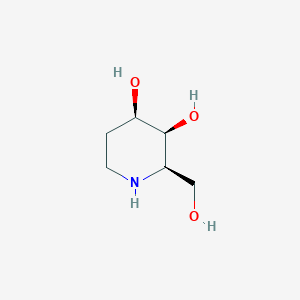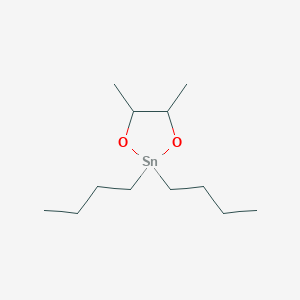
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane is an organotin compound with the molecular formula C10H22O2Sn It is a member of the dioxastannolane family, characterized by the presence of a tin atom bonded to two oxygen atoms within a five-membered ring structure
Preparation Methods
The synthesis of 2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane typically involves the reaction of dibutyltin oxide with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or distillation to obtain a high-purity compound .
Chemical Reactions Analysis
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane involves its interaction with various molecular targets, including enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane can be compared with other similar compounds, such as:
2,2-Dibutyl-1,3,2-dioxastannolane: This compound lacks the additional methyl groups present in this compound, resulting in different chemical properties and reactivity.
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane: This compound has a similar structure but differs in the positioning of the methyl groups, leading to variations in its chemical behavior.
Properties
CAS No. |
3590-63-4 |
|---|---|
Molecular Formula |
C12H26O2Sn |
Molecular Weight |
321.04 g/mol |
IUPAC Name |
2,2-dibutyl-4,5-dimethyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/C4H8O2.2C4H9.Sn/c1-3(5)4(2)6;2*1-3-4-2;/h3-4H,1-2H3;2*1,3-4H2,2H3;/q-2;;;+2 |
InChI Key |
LQLHZCQVXVIADV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(OC(C(O1)C)C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


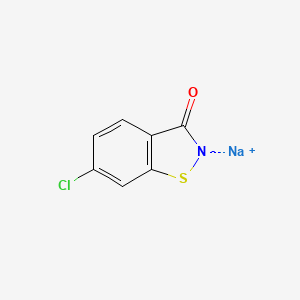
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
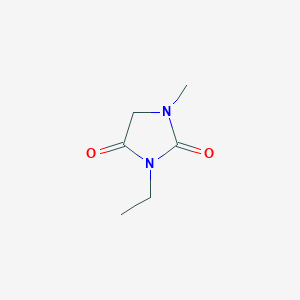
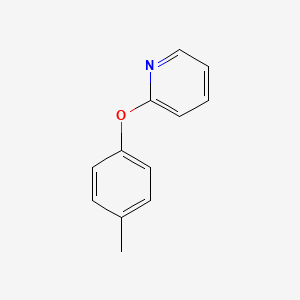
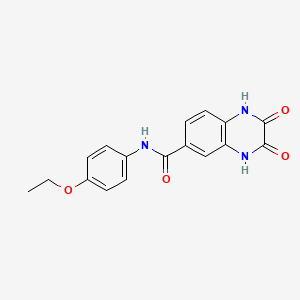
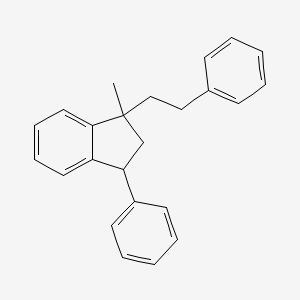

![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
![N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B14144419.png)
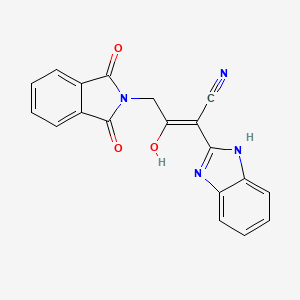

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
